molecular formula C16H19N3OS B2453563 N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide CAS No. 392252-87-8

N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide

Cat. No. B2453563
CAS RN: 392252-87-8
M. Wt: 301.41
InChI Key: AAZQZLUNELVXNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, a reaction mixture was protonated with an aqueous ammonium chloride solution to create a primary alcohol from the intermediate complex .


Molecular Structure Analysis

The molecular structure of these compounds is often complex and unique. The Stokes shifts for these compounds were in the 199–205 nm range, and the quantum yield reached approximately 60–85% .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are often complex and require careful analysis. The reaction mixture was protonated with an aqueous ammonium chloride solution to create a primary alcohol from the intermediate complex .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are often unique and interesting. For instance, the Stokes shifts for these compounds were in the 199–205 nm range, and the quantum yield reached approximately 60–85% .

Scientific Research Applications

Antiproliferative Activity in Cancer Cells

N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide: has been investigated for its antiproliferative effects against cancer cell lines. Researchers synthesized a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines from an easily accessible precursor. Among these compounds, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol emerged as the most potent. It displayed low micromolar GI50 values and induced cell death by activating apoptotic pathways .

Fluorescent pH Sensing

The fluorescence properties of the final compounds were explored, revealing that 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine serves as an excellent pH indicator. Its fluorescence intensity-based and ratiometric pH sensing capabilities make it valuable for biological and environmental applications .

Microtubule-Targeting Agents

In drug-resistant cancer cells, N-phenyl-4-(2-phenylsulfonamido)benzamides —which share structural features with our compound—have been studied as microtubule-targeting agents. These compounds exhibit HDAC inhibitory responses, making them potential candidates for cancer therapy .

Anti-HIV Activity

Researchers synthesized 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives and screened them for anti-HIV activity. These compounds showed promise against both HIV-1 (IIIB) and HIV-2 (ROD) strains in acutely infected cells .

Donor–Acceptor Semiconducting Polymers

Our compound can serve as a building block for donor–acceptor conjugated polymers. For instance, combining it with other moieties like 4-(2-ethylhexyl)oxyphenyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole or 4,7-bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole leads to semiconducting materials with potential applications in organic electronics .

Structural, Thermal, and Photo-Physical Properties

While not directly related to applications, understanding the structural, thermal, and photo-physical properties of our compound is crucial. Researchers have explored these aspects, providing insights into its behavior under different conditions .

Safety and Hazards

The safety and hazards associated with these compounds are often complex and require careful analysis. It’s important to handle these compounds with care and follow all safety protocols .

properties

IUPAC Name

N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-2-3-9-15(20)17-16-13-10-21-11-14(13)18-19(16)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZQZLUNELVXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide

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